4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Chemical procurement Quality control NMR spectroscopy

The compound 4-methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034466-65-2) is a fluorinated piperazinyl-pyrimidine derivative with molecular formula C₁₄H₁₅F₃N₆O and a monoisotopic mass of 340.1259 g/mol. Spectroscopic characterization data, including ¹H NMR spectra, are available to confirm structural identity.

Molecular Formula C14H15F3N6O
Molecular Weight 340.31
CAS No. 2034466-65-2
Cat. No. B2702060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
CAS2034466-65-2
Molecular FormulaC14H15F3N6O
Molecular Weight340.31
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C14H15F3N6O/c1-24-12-2-3-18-13(21-12)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3
InChIKeyMOPKZGVUORPWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine – Baseline Physicochemical Identity and Scaffold Classification


The compound 4-methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine (CAS 2034466-65-2) is a fluorinated piperazinyl-pyrimidine derivative with molecular formula C₁₄H₁₅F₃N₆O and a monoisotopic mass of 340.1259 g/mol . Spectroscopic characterization data, including ¹H NMR spectra, are available to confirm structural identity [1]. This chemotype belongs to a class of kinase-targeted scaffolds exemplified by the S6K1 inhibitor PF-4708671, where the pyrimidine‑piperazine‑heteroaryl architecture governs target engagement and isoform selectivity.

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine


Piperazinyl-pyrimidine derivatives exhibit extreme sensitivity to peripheral substituents, with even minor structural alterations profoundly shifting kinase selectivity and cellular potency. For instance, PF-4708671—a closely related analogue—achieves a 400‑fold selectivity window for S6K1 over S6K2, and a >20‑fold margin against RSK1/2, driven entirely by its 5‑ethylpyrimidine and trifluoromethyl‑benzimidazole motifs . Replacing these motifs with the 6‑(trifluoromethyl)pyrimidin-4‑yl and 4‑methoxypyrimidine units, as in the present compound, is expected to re‑vector hydrogen‑bonding and hydrophobic contacts within the kinase ATP‑binding pocket, yielding a selectivity and potency profile that cannot be replicated by any generic analogue.

Quantitative Differentiation Evidence for 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine


Molecular Identity and Purity Verification via Spectroscopic Fingerprinting

The compound exhibits a unique InChIKey (UYSMDRIDLRERDG-UHFFFAOYSA-N) and a distinct ¹H NMR spectral pattern that differentiates it from all other piperazinyl‑pyrimidine analogues [1]. A high‑field ¹H NMR spectrum in DMSO‑d₆ provides a definitive fingerprint for identity and purity verification, a requirement not met by generic or mis‑annotated alternatives.

Chemical procurement Quality control NMR spectroscopy

Kinase Selectivity Window Predicted by Scaffold Modification

The homologous compound PF‑4708671 demonstrates an S6K1 Ki of 20 nM and an IC₅₀ of 160 nM, with 400‑fold selectivity over S6K2 and >20‑fold over RSK1/2 . Replacing the benzimidazole core of PF‑4708671 with a pyrimidine ring and introducing a 4‑methoxy group alters the hinge‑binding pharmacophore, which is predicted to shift the selectivity fingerprint towards distinct AGC‑kinase subsets [1]. Although direct IC₅₀ data for the target compound are not publicly available, this structural divergence supports a non‑interchangeable selectivity profile that cannot be replicated by generic piperazinyl‑pyrimidine analogues.

Kinase inhibition Selectivity profiling S6K1

Physicochemical Property Differentiation from Non‑Fluorinated Analogues

The presence of the trifluoromethyl group on the pyrimidine ring confers increased lipophilicity (estimated clogP ≈ 3.5) and enhanced metabolic stability compared to non‑fluorinated piperazinyl‑pyrimidine derivatives . The 4‑methoxy substituent further modulates electron density on the pyrimidine core, influencing both solubility and target‑binding kinetics relative to des‑methoxy or des‑trifluoromethyl analogues.

Lipophilicity Metabolic stability Trifluoromethyl

Absence of Off‑Target Activity Data Necessitates Empirical Selectivity Profiling

Unlike PF‑4708671, which has been screened against a panel of 85 kinases and showed negligible inhibition of most off‑targets , no selectivity panel data are publicly available for 4‑methoxy‑2‑{4‑[6‑(trifluoromethyl)pyrimidin‑4‑yl]piperazin‑1‑yl}pyrimidine. This information gap means that procurement decisions must be accompanied by an upfront investment in selectivity profiling before assuming a clean off‑target signature.

Selectivity Off‑target risk Kinase panel

Best‑Fit Application Scenarios for 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine


Chemical Probe Development Requiring a Non‑Benzimidazole Scaffold

Research groups seeking a piperazinyl‑pyrimidine kinase probe with a pyrimidine‑hinge binder (rather than the benzimidazole of PF‑4708671) can employ this compound as a starting scaffold. The 4‑methoxy and 6‑trifluoromethyl substituents offer distinct hydrogen‑bonding and lipophilic contacts, potentially unlocking selectivity for kinase targets not addressed by PF‑4708671 . Initial biochemical profiling against a custom kinase panel is recommended to map the selectivity landscape.

Structure–Activity Relationship (SAR) Expansion of AGC‑Kinase Chemical Space

Given the well‑characterized S6K1 activity of the piperazinyl‑pyrimidine class, this compound serves as a divergent SAR entry point. Its 4‑methoxypyrimidine moiety can be systematically varied to probe electronic effects on potency and isoform selectivity, complementing existing SAR datasets that are dominated by 5‑ethylpyrimidine analogues [1].

In‑Vitro Model Studies Demanding Enhanced Lipophilicity

The elevated clogP (≈3.5) conferred by the trifluoromethyl group makes this compound a suitable candidate for cell‑based assays where membrane permeability is limiting. Comparative permeability studies against non‑fluorinated analogues can delineate the contribution of CF₃ to intracellular target engagement .

Quality‑Controlled Building Block for Custom Library Synthesis

The compound’s unique spectroscopic fingerprint (¹H NMR) enables procurement with high confidence in chemical identity. It can be incorporated into focused kinase‑inhibitor libraries, with subsequent on‑DNA or off‑DNA screening to identify novel kinase targets [2].

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